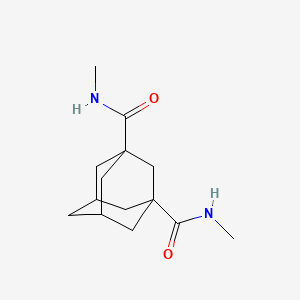
3,5-dimethyl-1-(2-methylbenzoyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-1-(2-methylbenzoyl)piperidine, also known as DMMP, is a chemical compound that has gained significant attention in scientific research due to its unique properties. DMMP is a piperidine derivative that is commonly used as a building block in the synthesis of various organic compounds.
Wirkmechanismus
The exact mechanism of action of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine is not fully understood. However, studies suggest that 3,5-dimethyl-1-(2-methylbenzoyl)piperidine may exert its pharmacological effects through the modulation of various neurotransmitter systems, including the opioid, serotonin, and adrenergic systems. 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to bind to the mu-opioid receptor and exhibit agonist activity, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to exhibit various biochemical and physiological effects. In animal studies, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to reduce pain sensitivity, decrease inflammation, and prevent seizures. Additionally, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to have a low toxicity profile, making it a potentially safe and effective therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-1-(2-methylbenzoyl)piperidine has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a cost-effective option for researchers. Additionally, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has a high purity and stability, which makes it a reliable and consistent reagent for use in experiments. However, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has some limitations, including its low solubility in water and its potential to form insoluble precipitates in certain reaction conditions.
Zukünftige Richtungen
There are several future directions for the research and development of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine. One potential area of research is the development of new 3,5-dimethyl-1-(2-methylbenzoyl)piperidine derivatives with improved pharmacological properties. Additionally, the potential use of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine as a precursor in the synthesis of new bioactive compounds should be explored. Finally, the mechanism of action of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine should be further elucidated to better understand its pharmacological effects and potential therapeutic applications.
Conclusion:
In conclusion, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine is a piperidine derivative that has gained significant attention in scientific research due to its unique properties. 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been used as a precursor in the synthesis of various bioactive compounds, including piperidine alkaloids and opioid receptor ligands. While there are limitations to the use of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine in lab experiments, its potential as a therapeutic agent and precursor for new drug development warrants further research.
Synthesemethoden
3,5-dimethyl-1-(2-methylbenzoyl)piperidine can be synthesized through the reaction of 2-methylbenzoyl chloride with piperidine in the presence of a base. The reaction yields 3,5-dimethyl-1-(2-methylbenzoyl)piperidine as a white crystalline solid with a melting point of 85-87°C. The purity of 3,5-dimethyl-1-(2-methylbenzoyl)piperidine can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and infrared spectroscopy.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been shown to exhibit various pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. Additionally, 3,5-dimethyl-1-(2-methylbenzoyl)piperidine has been used as a precursor in the synthesis of various bioactive compounds, including piperidine alkaloids and opioid receptor ligands.
Eigenschaften
IUPAC Name |
(3,5-dimethylpiperidin-1-yl)-(2-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO/c1-11-8-12(2)10-16(9-11)15(17)14-7-5-4-6-13(14)3/h4-7,11-12H,8-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHZTUIRGKSHRNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C(=O)C2=CC=CC=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,5-Dimethylpiperidino)(2-methylphenyl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,6'-dimethyl-4-oxo-3,4-dihydrospiro[1,3-benzoxazine-2,2'-chromene]-8'-carbaldehyde](/img/structure/B4967727.png)


![4-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B4967763.png)

![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4967774.png)
![N-benzyl-1-[(2-chlorophenoxy)acetyl]-N-methyl-3-piperidinamine](/img/structure/B4967782.png)
![1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-N-methyl-N-({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)methanamine](/img/structure/B4967787.png)


![9b-(4-chlorophenyl)-5-oxo-N-phenyl-2,3,5,9b-tetrahydro-1H-imidazo[2,1-a]isoindole-1-carbothioamide](/img/structure/B4967812.png)


![4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 2-nitrobenzenesulfonate](/img/structure/B4967842.png)